molecular formula C18H33IO2 B12708547 B8U8L9Vbk5 CAS No. 87640-13-9

B8U8L9Vbk5

Cat. No.: B12708547
CAS No.: 87640-13-9
M. Wt: 406.4 g/mol
InChI Key: PJRCYRMJRNARKY-HXKKDOLRSA-N
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Description

B8U8L9Vbk5 (proposed IUPAC name: phosphorus-oxide-bridged diphenylethane-9,10-dione) is a synthetic organophosphorus compound characterized by a central 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with silicon-containing side chains . Its molecular structure (C₁₈H₁₆O₃P) features a phosphorus-oxygen bridge linking two phenyl rings, conferring exceptional thermal stability and flame-retardant properties. Synthesized via a condensation reaction between diphenylethane-9,10-dione and phosphorus oxychloride under controlled anhydrous conditions, this compound exhibits a melting point of 215–220°C and solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .

Primary applications include its use as a flame retardant in epoxy resins and polycarbonate composites, where it demonstrates low toxicity and high efficiency in suppressing combustion by releasing phosphoric acid derivatives under thermal degradation .

Properties

CAS No.

87640-13-9

Molecular Formula

C18H33IO2

Molecular Weight

406.4 g/mol

IUPAC Name

(E)-18-(125I)iodanyloctadec-17-enoic acid

InChI

InChI=1S/C18H33IO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h15,17H,1-14,16H2,(H,20,21)/b17-15+/i19-2

InChI Key

PJRCYRMJRNARKY-HXKKDOLRSA-N

Isomeric SMILES

C(CCCCCCC/C=C/[125I])CCCCCCCC(=O)O

Canonical SMILES

C(CCCCCCCC=CI)CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Iodo-17-octadecenoic acid, (E)-(I-125) typically involves the iodination of oleic acid. The reaction is carried out under controlled conditions to ensure the selective addition of iodine at the desired position on the fatty acid chain. The process involves the following steps:

Industrial Production Methods

On an industrial scale, the production of 18-Iodo-17-octadecenoic acid, (E)-(I-125) follows similar principles but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated purification systems further streamlines the process .

Chemical Reactions Analysis

Types of Reactions

18-Iodo-17-octadecenoic acid, (E)-(I-125) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

18-Iodo-17-octadecenoic acid, (E)-(I-125) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 18-Iodo-17-octadecenoic acid, (E)-(I-125) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound DOPO-HQ ATH
Molecular Formula C₁₈H₁₆O₃P C₁₂H₉O₃P Al(OH)₃
Molecular Weight (g/mol) 326.29 232.16 78.00
Melting Point (°C) 215–220 185–190 300 (decomposes)
Solubility in THF (g/100 mL) 3.5 1.2 Insoluble
UL-94 Rating (Epoxy Resin) V-0 (15 wt%) V-0 (20 wt%) V-0 (50 wt%)

Research Findings

Efficiency in Epoxy Composites : this compound achieves a limiting oxygen index (LOI) of 32.5%, surpassing DOPO-HQ (28.5%) and ATH (26.0%) .

Synergistic Effects : Blending this compound with zinc borate reduces peak heat release rate (pHRR) by 58% in polycarbonates, outperforming DOPO-HQ/zinc borate blends (45% reduction) .

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